4-[(3-Cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride
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Overview
Description
4-[(3-Cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride is a complex organic compound that features both piperazine and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can be further deprotected and cyclized to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl fluoride moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while nucleophilic substitution can result in the formation of sulfonamides or sulfonate esters.
Scientific Research Applications
4-[(3-Cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: This compound shares the pyrrolidine ring and has similar biological activity.
Piperazine derivatives: Compounds like trimetazidine and ranolazine also feature the piperazine ring and are used in medicinal chemistry.
Uniqueness
4-[(3-Cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride is unique due to its combination of both piperazine and pyrrolidine rings, along with the sulfonyl fluoride group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H15FN4O4S2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-(3-cyanopyrrolidin-1-yl)sulfonylpiperazine-1-sulfonyl fluoride |
InChI |
InChI=1S/C9H15FN4O4S2/c10-19(15,16)12-3-5-13(6-4-12)20(17,18)14-2-1-9(7-11)8-14/h9H,1-6,8H2 |
InChI Key |
TWONSNNCIRSROC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C#N)S(=O)(=O)N2CCN(CC2)S(=O)(=O)F |
Origin of Product |
United States |
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